molecular formula C9H14NO2P B6232982 4-(dimethylphosphoryl)-2-methoxyaniline CAS No. 1197956-03-8

4-(dimethylphosphoryl)-2-methoxyaniline

Cat. No.: B6232982
CAS No.: 1197956-03-8
M. Wt: 199.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylphosphoryl)-2-methoxyaniline is a chemical compound for research and development. The structure features a methoxy group and a dimethylphosphoryl group on an aniline backbone, making it a potential intermediate for synthesizing more complex molecules. Research suggests that aniline derivatives with phosphine oxide groups are valuable in medicinal chemistry. For instance, compounds like (2-aminophenyl)dimethylphosphine oxide are key intermediates in synthesizing active pharmaceutical ingredients such as brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy . The dimethylphosphoryl moiety can influence the electronic properties and bioavailability of a molecule. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1197956-03-8

Molecular Formula

C9H14NO2P

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 Dimethylphosphoryl 2 Methoxyaniline

Established Synthetic Pathways for Aryl-Phosphine Oxides and Aniline (B41778) Derivatives

The construction of molecules like 4-(dimethylphosphoryl)-2-methoxyaniline relies on a foundation of well-established chemical transformations. These methods are broadly applicable to the synthesis of various aryl-phosphine oxides and aniline derivatives.

Reduction of Nitro-Phenyl Phosphine (B1218219) Oxides

A primary and widely utilized method for the introduction of an aniline group is the reduction of a corresponding nitroarene. In the context of this compound, a key precursor would be (3-methoxy-4-nitrophenyl)(dimethyl)phosphane oxide. The transformation of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved through various reduction techniques.

Catalytic hydrogenation is a common approach, often employing transition metal catalysts such as palladium on carbon (Pd/C) or platinum. researchgate.netkau.edu.sa This method is generally efficient and produces high yields of the desired aniline. researchgate.net Alternative reducing agents and systems have also been developed, including the use of hypophosphites in conjunction with Pd/C, which offers a selective and rapid reduction under biphasic conditions. researchgate.net Metal-free reduction methods have also gained traction, utilizing reagents like tetrahydroxydiboron (B82485) in water, providing a greener alternative with good functional group tolerance. organic-chemistry.org

The general reaction pathway for the reduction of a nitroaromatic compound to an aniline is depicted in the scheme below:

Ar-NO₂ + Reducing Agent → Ar-NH₂

Where Ar represents the substituted phenyl ring.

Transition Metal-Catalyzed C-P Coupling Reactions

The formation of the carbon-phosphorus (C-P) bond is a critical step in the synthesis of aryl-phosphine oxides. Transition metal-catalyzed cross-coupling reactions are powerful tools for forging this bond. researchgate.netthermofisher.comacs.orgnih.gov The Hirao reaction, a palladium-catalyzed cross-coupling of a secondary phosphine oxide with an aryl halide, is a prominent example. nih.govacs.org

These reactions typically involve the oxidative addition of an aryl halide to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation with the phosphorus nucleophile and subsequent reductive elimination to yield the aryl-phosphine oxide product. acs.orgnih.gov A variety of transition metals, including palladium, nickel, and copper, have been employed to catalyze these C-P bond formations. researchgate.netorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and scope of the reaction.

Catalyst SystemReactantsProduct TypeReference
Palladium/LigandAryl Halide + Secondary Phosphine OxideAryl-phosphine Oxide nih.govacs.org
Nickel/LigandAryl Halide + H-phosphine OxideAryl-phosphine Oxide organic-chemistry.org
CopperDiaryliodonium Salt + Secondary Phosphine OxideTertiary Phosphine Oxide organic-chemistry.org

P-Arylation Strategies, including Metal-Free Approaches

P-arylation encompasses a broader range of methods to create the C-P bond. Beyond the transition metal-catalyzed reactions, other strategies have been developed. For instance, the reaction of diaryliodonium salts with secondary phosphine oxides, catalyzed by copper, provides an efficient route to tertiary phosphine oxides. organic-chemistry.org

Metal-free approaches for P-arylation are also emerging as valuable alternatives. These methods often circumvent the need for expensive and potentially toxic heavy metals. One such strategy involves the use of arynes for C-P bond construction, which can proceed under mild conditions. organic-chemistry.org

Derivatization of Methoxy-Aniline Precursors

An alternative synthetic strategy involves starting with a pre-existing methoxy-aniline scaffold and introducing the dimethylphosphoryl group. This can be achieved through various functionalization reactions. For example, a halogenated methoxy-aniline, such as 4-bromo-2-methoxyaniline (B48862), could serve as a substrate for a transition metal-catalyzed C-P coupling reaction as described in section 2.1.2. prepchem.comsigmaaldrich.com

The synthesis of such precursors is well-documented. For instance, 4-bromo-2-methoxyaniline can be prepared by the bromination of 2-methoxyaniline. prepchem.com The amino group of the aniline can be protected if necessary to prevent side reactions during the C-P bond formation and deprotected in a subsequent step.

Novel Approaches to this compound and Analogues

The field of organic synthesis is continuously evolving, with the development of new methodologies aimed at improving efficiency, atom economy, and environmental footprint.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a powerful and efficient approach to complex molecules. beilstein-journals.orgnih.govorganic-chemistry.org The Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphonate, is a classic example of an MCR involving phosphorus chemistry. beilstein-journals.org While directly applied to phosphonates, the principles of MCRs could be adapted for the synthesis of phosphine oxides.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. These processes can rapidly build molecular complexity from simple starting materials. A hypothetical cascade process for the synthesis of this compound could involve an initial C-P bond formation followed by an in-situ reduction of a nitro group or another precursor to the aniline.

The development of novel MCRs and cascade reactions specifically tailored for the synthesis of functionalized aryl-phosphine oxides like this compound represents an active area of research, promising more streamlined and sustainable synthetic routes.

Sustainable and Green Chemistry Synthetic Routes

The synthesis of organophosphorus compounds, including phosphorylated anilines, is increasingly guided by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies in the sustainable synthesis of molecules like this compound involve the use of greener catalysts, alternative reaction media, and novel energy sources.

Recent advancements have highlighted electrochemical methods as a valuable and "greener" approach for creating organophosphorus compounds. nih.gov Electrosynthesis can reduce the need for chemical oxidants or reductants, often proceeding under mild conditions with high selectivity. nih.gov For the formation of the crucial phosphorus-carbon (P-C) bond on the aniline ring, this method offers a promising alternative to traditional metal-catalyzed cross-coupling reactions, which often require precious metal catalysts and harsh conditions. nih.govfrontiersin.org

Biocatalysis presents another significant green chemistry route. The use of enzymes, such as nitroreductases, can facilitate the highly selective reduction of nitroaromatic precursors to anilines under ambient temperature and pressure in aqueous buffers. worktribe.com This enzymatic approach avoids the use of high-pressure hydrogen gas and heavy metal catalysts typically employed in industrial reductions. worktribe.com For a precursor like 2-methoxy-4-nitrophenyl dimethylphosphine (B1204785) oxide, a nitroreductase could offer a clean and safe method for its conversion to the target aniline.

The choice of solvent is also a critical factor in green synthesis. The use of greener solvents, such as 2-methyltetrahydrofuran, has been shown to be effective in reactions like the Kabachnik-Fields condensation, a key method for forming α-aminophosphonates. nih.gov Furthermore, solvent-free conditions, catalyzed by reagents like magnesium perchlorate, have proven extremely efficient for the synthesis of α-aminophosphonates, often leading to higher yields and shorter reaction times. acs.org

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry. Metal-organic frameworks (MOFs) and sulfated polyborate have been utilized as effective and recyclable catalysts for the Kabachnik–Fields reaction, demonstrating comparable yields to traditional catalysts. nih.gov

Green Chemistry ApproachDescriptionPotential Application to Phosphoryl-Aniline Synthesis
Electrochemical Synthesis Utilizes electric current to drive chemical reactions, reducing the need for chemical reagents. nih.govDirect C-P bond formation on the aniline ring or reduction of a nitro-precursor. nih.gov
Biocatalysis Employs enzymes (e.g., nitroreductases) to perform specific chemical transformations under mild, aqueous conditions. worktribe.comSelective reduction of a nitro-substituted phosphoryl precursor to the corresponding aniline. worktribe.com
Green Solvents Replaces hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents (e.g., 2-methyltetrahydrofuran). nih.govUsed in key reaction steps like the formation of the aniline or the introduction of the phosphoryl group. nih.gov
Solvent-Free Reactions Conducts reactions without a solvent medium, often leading to reduced waste and improved reaction rates. acs.orgApplicable to condensation reactions like the Kabachnik-Fields synthesis of α-aminophosphonates. acs.org
Reusable Catalysts Involves catalysts, such as metal-organic frameworks (MOFs), that can be easily separated from the reaction mixture and reused. nih.govCatalyzing the formation of the C-P bond in a recyclable manner. nih.gov

Flow Chemistry Applications in Phosphoryl-Aniline Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput optimization.

Continuous flow reactors have been specifically applied to the synthesis of α-aryl-α-aminophosphonates via the three-component Kabachnik-Fields reaction. researchgate.net Studies have shown that this method can achieve high yields (around 90%) without a catalyst, using simple alcohols as solvents. The flow process often requires shorter residence times and a lower excess of reagents compared to batch reactions. researchgate.net

Furthermore, enzymatic syntheses of phosphorylated compounds have been scaled up using continuous-flow packed-bed reactors. nih.gov Enzymes, such as acid phosphatase, can be immobilized on solid supports and used in a flow system to produce various organophosphorus compounds on a gram scale. nih.gov This technique combines the sustainability of biocatalysis with the efficiency and scalability of flow chemistry. The application of a continuous biocatalytic methodology using immobilized nitroreductases has been demonstrated for producing anilines, a process that could be integrated into a multi-step flow synthesis of the target molecule. worktribe.com

The integration of other enabling technologies with flow chemistry, such as electrochemistry and photochemistry, further expands the synthetic possibilities for producing complex molecules like phosphoryl-anilines. nih.govresearchgate.net

Flow Chemistry ApplicationDescriptionRelevance to Phosphoryl-Aniline Synthesis
Kabachnik-Fields Reaction A three-component reaction of an amine, an aldehyde, and a phosphite (B83602) performed in a continuous flow microwave reactor. researchgate.netA potential, albeit indirect, route to phosphoryl-anilines by synthesizing related α-aminophosphonates. researchgate.net
Enzymatic Synthesis Immobilized enzymes are packed into a column (packed-bed reactor) through which substrates flow continuously. nih.govApplicable for the large-scale, sustainable production of phosphorylated precursors or the aniline moiety itself. worktribe.comnih.gov
Micro-flow Synthesis Utilizes microreactors for the rapid and highly controlled synthesis of organophosphorus intermediates. nagoya-u.ac.jpEnables precise control over reactive steps in the synthesis of the target molecule or its precursors. nagoya-u.ac.jp
Integrated Electrochemistry Electrochemical cells are incorporated into a flow system, allowing for clean, reagent-free oxidation or reduction steps. nih.govCould be used for C-H phosphorylation or the reduction of a nitro-group in a continuous process. nih.gov

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. This involves strategically altering the positions of the dimethylphosphoryl and methoxy (B1213986) groups on the aniline ring.

Positional Isomers of Phosphoryl and Methoxy Groups

The synthesis of positional isomers requires distinct multi-step synthetic routes, as the directing effects of the substituents play a critical role in controlling the regioselectivity of subsequent reactions.

A common strategy involves the synthesis of a substituted nitroaniline precursor, followed by reduction and subsequent introduction of the phosphoryl group, or vice-versa. For example, to synthesize an isomer like 2-(dimethylphosphoryl)-4-methoxyaniline , one might start with 4-methoxyaniline (p-anisidine). Protection of the amine, followed by a directed ortho-metalation (DoM) and reaction with a phosphorus electrophile (e.g., dimethylchlorophosphine), could install the phosphoryl group at the 2-position. Subsequent deprotection would yield the desired isomer. A related strategy involving directed lithiation has been reported for the synthesis of substituted 3-methoxyanilines. google.com

Alternatively, starting with a nitrated precursor such as 2-nitro-4-methoxyaniline , which is readily synthesized from p-anisidine, presents another pathway. orgsyn.org Following the reduction of the nitro group to an amine, a method for introducing the phosphoryl group onto the aromatic ring would be required, such as a metal-catalyzed cross-coupling reaction with a halogenated intermediate.

The synthesis of 3-methoxy-4-substituted anilines is also well-documented, often starting from 3-methoxy-4-hydroxybenzoic acid. mdpi.com By converting the benzoic acid to an amine and introducing a phosphoryl group at the 4-position, another set of isomers becomes accessible.

Hypothetical Synthetic Routes to Positional Isomers:

Target IsomerPotential Starting MaterialKey Synthetic Steps
2-(dimethylphosphoryl)-4-methoxyaniline 4-methoxyaniline1. Amine Protection (e.g., Boc) 2. Directed ortho-metalation 3. Phosphorylation 4. Deprotection
4-(dimethylphosphoryl)-3-methoxyaniline 3-methoxyaniline1. Nitration (directs to 4-position) 2. Phosphorylation (e.g., via Sandmeyer-type reaction on a 4-amino intermediate) 3. Nitro group reduction
5-(dimethylphosphoryl)-2-methoxyaniline 2-methoxy-5-nitroaniline1. Reduction of nitro group 2. Diazotization of resulting amine 3. Phosphorylation (e.g., Michaelis-Arbuzov on a halo-intermediate)

Substituent Effects on Synthetic Accessibility

The feasibility and efficiency of synthesizing different isomers are heavily influenced by the electronic and steric properties of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong electron-donating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Conversely, the dimethylphosphoryl group [-P(O)(CH₃)₂] is generally considered to be electron-withdrawing and meta-directing.

These directing effects are critical during synthesis. For instance, in the nitration of 3-methoxyaniline, the nitro group is directed to the 2-, 4-, and 6-positions due to the activating effect of both the amino and methoxy groups. The relative positions of these groups will dictate the major product.

In reactions like the Kabachnik-Fields condensation, which forms α-aminophosphonates, the electronic nature of the aniline substituent has a notable effect. organic-chemistry.org Aromatic amines with electron-withdrawing substituents can require longer reaction times or heating to achieve good yields. acs.org For example, the synthesis of an α-aminophosphonate from an aniline already bearing a strongly electron-withdrawing phosphoryl group would likely be more challenging than one starting from a simple methoxyaniline.

Steric hindrance also plays a significant role. The steric bulk of substituents can influence reactivity in addition reactions like the Pudovik reaction. tandfonline.com Similarly, for a reaction like a directed ortho-metalation, the presence of a substituent adjacent to the target lithiation site can hinder the approach of the organolithium base, potentially lowering the yield or preventing the reaction altogether. For example, synthesizing an isomer with the bulky phosphoryl group positioned between the amine and methoxy groups would likely face significant steric challenges.

Advanced Spectroscopic and Mechanistic Characterization of 4 Dimethylphosphoryl 2 Methoxyaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 4-(dimethylphosphoryl)-2-methoxyaniline, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

Predictive ¹H NMR data for this compound would reveal distinct signals for the aromatic protons, the methoxy (B1213986) group, the amine protons, and the methyl groups attached to the phosphorus atom. The aromatic region would display a complex splitting pattern due to the coupling between the protons on the benzene (B151609) ring and the phosphorus atom. The methoxy protons would appear as a singlet, while the amine protons would likely be a broad singlet. The methyl protons on the phosphoryl group would present as a doublet due to coupling with the ³¹P nucleus.

In the ¹³C NMR spectrum, distinct resonances are expected for each carbon atom in the molecule. The chemical shifts would be influenced by the electron-donating methoxy and amino groups and the electron-withdrawing dimethylphosphoryl group. Crucially, the carbon atoms of the aromatic ring and the methyl groups attached to phosphorus would exhibit coupling to the ³¹P nucleus, providing valuable structural information.

The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, offering a direct probe of the phosphorus atom's chemical environment. For this compound, a single resonance is anticipated, with its chemical shift being characteristic of a pentavalent phosphine (B1218219) oxide.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H7.5 - 7.8mAromatic CH
¹H6.8 - 7.0mAromatic CH
¹H3.85sOCH₃
¹H4.5 (broad)sNH₂
¹H1.80d~12P(O)(CH₃)₂
¹³C~150dC-O
¹³C~110dC-NH₂
¹³C120-140mAromatic C
¹³C~56sOCH₃
¹³C~20d~100P(O)(CH₃)₂
³¹P30 - 40P(O)

Note: The data in this table is predictive and based on typical values for similar functional groups.

In Situ NMR for Reaction Monitoring and Intermediate Identification

In situ NMR spectroscopy is a powerful technique for studying reaction kinetics and identifying transient intermediates without the need for isolation. nih.govrsc.orgbeilstein-journals.org The synthesis of this compound, likely involving the phosphorylation of 2-methoxyaniline, could be monitored in real-time using this method. By acquiring NMR spectra at regular intervals directly from the reaction mixture, the consumption of starting materials and the formation of the product and any intermediates can be quantified. This approach would enable the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities. For instance, the appearance and disappearance of specific signals in the ³¹P NMR spectrum would provide direct insight into the phosphorylation step.

Multidimensional NMR for Complex Structure Confirmation

While one-dimensional NMR provides fundamental structural information, complex molecules often require multidimensional NMR techniques for complete assignment. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the benzene ring.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the connectivity between the dimethylphosphoryl group and the aromatic ring, as correlations between the phosphorus-bound methyl protons and the aromatic carbons would be observed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. nih.govnih.gov The spectra are complementary, with some vibrations being more prominent in either IR or Raman.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), the P=O stretching of the phosphoryl group (a strong band around 1150-1250 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

The Raman spectrum would also exhibit signals for these functional groups, with the aromatic ring vibrations often being particularly strong. The P=O stretch is also typically Raman active.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H stretch (asymmetric)~3450~3450Medium
N-H stretch (symmetric)~3350~3350Medium
Aromatic C-H stretch3000-31003000-3100Medium-Weak
Aliphatic C-H stretch2850-29802850-2980Medium
P=O stretch~1200~1200Strong
Aromatic C=C stretch1450-16001450-1600Strong
C-N stretch1250-13501250-1350Medium
C-O stretch1020-12501020-1250Strong
P-C stretch650-800650-800Medium

Note: The data in this table is predictive and based on typical values for similar functional groups.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns. For this compound (C₉H₁₄NO₂P), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The fragmentation pathways can be predicted based on the stability of the resulting ions. Likely fragmentation events would include:

Loss of a methyl group from the phosphoryl moiety.

Cleavage of the P-C bond, resulting in a dimethylphosphoryl cation or a methoxyaniline radical cation.

Loss of the methoxy group.

Fragmentation of the aniline (B41778) ring.

Analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the compound's identity.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nist.gov If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions in the crystal lattice. For this molecule, hydrogen bonding between the amine protons and the phosphoryl oxygen of a neighboring molecule is highly probable. Pi-stacking interactions between the aromatic rings could also play a significant role in the crystal packing. Understanding these non-covalent interactions is crucial for comprehending the solid-state properties of the material.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral analogues are relevant)

The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if chiral analogues were to be synthesized, for example, by introducing a stereocenter in a substituent or by creating a chiral phosphorus center, then chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the enantiomeric excess and absolute configuration of chiral molecules. For any future work involving chiral derivatives of this compound, chiroptical methods would be of paramount importance. nih.gov

Computational and Theoretical Investigations of 4 Dimethylphosphoryl 2 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules, offering a balance between computational cost and accuracy. For 4-(dimethylphosphoryl)-2-methoxyaniline, DFT calculations can provide fundamental insights into its electronic structure and reactivity. nih.govbiorxiv.org

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

A hypothetical FMO analysis of this compound would likely reveal that the HOMO is primarily localized on the aniline (B41778) ring and the nitrogen atom, due to the electron-donating nature of the amino and methoxy (B1213986) groups. The LUMO, conversely, would be expected to have significant contributions from the phosphorus atom and the attached oxygen atoms of the dimethylphosphoryl group, which acts as an electron-withdrawing group.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound

ParameterPredicted Value (eV)Description
HOMO Energy-5.8Energy of the highest occupied molecular orbital.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap4.6Indicates the chemical reactivity and kinetic stability.

Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar organic molecules.

Furthermore, an analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would highlight the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the phosphoryl group would exhibit a high negative potential (red/yellow), indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group would show a positive potential (blue), suggesting their role as hydrogen bond donors.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization and identification of the compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. The predicted shifts would be influenced by the electronic environment of each nucleus, with the electron-withdrawing phosphoryl group and the electron-donating methoxy and amino groups causing characteristic upfield and downfield shifts.

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) spectra. Key vibrational modes to be expected for this compound would include the P=O stretching frequency, N-H stretching of the amine, C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The calculations would likely predict π-π* transitions within the aromatic ring and potentially charge-transfer transitions involving the donor (amino, methoxy) and acceptor (phosphoryl) groups. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peak/ShiftAssignment
1H NMRδ 7.0-7.5 ppmAromatic protons
δ 3.8 ppmMethoxy protons
δ 4.5 ppmAmino protons
δ 1.5 ppmMethyl protons on Phosphorus
13C NMRδ 140-150 ppmAromatic carbons attached to N and O
δ 110-125 ppmOther aromatic carbons
δ 55 ppmMethoxy carbon
δ 20 ppmMethyl carbons on Phosphorus
IR~1250 cm-1P=O stretch
~3400-3300 cm-1N-H stretch
~2850 cm-1C-H stretch (methoxy)
UV-Vis (λmax)~240 nm, ~290 nmπ-π* and n-π* transitions

Note: The values in this table are hypothetical and for illustrative purposes, based on data for similar functional groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

While DFT provides insights into the static electronic properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions.

For this compound, MD simulations could reveal the preferred rotational conformations around the C-N and C-P bonds. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Simulations in a solvent, such as water, would also elucidate the hydration shell around the molecule and the stability of intramolecular hydrogen bonds. If this molecule were to be studied as a ligand for a protein, MD simulations of the protein-ligand complex would be crucial to assess the stability of the binding pose and the key interactions driving the binding affinity. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanisms in Solution

To study the reactivity of this compound in a complex environment, such as in solution or within an enzyme active site, hybrid QM/MM methods are the gold standard. nih.govwordpress.com These methods treat the chemically active region (e.g., the substrate and key catalytic residues) with a high-level QM method, while the surrounding environment (the rest of the protein and solvent) is described by a more computationally efficient MM force field.

For instance, if this compound were a substrate for an enzyme, QM/MM simulations could be used to model the entire catalytic cycle. This would involve identifying the transition states and intermediates, and calculating the activation energies for each step of the reaction. This level of detail is critical for understanding the catalytic mechanism and for the rational design of inhibitors. rsc.orgresearchgate.netyoutube.com

Reaction Pathway Energetics and Transition State Characterization for Synthetic Steps

Computational chemistry can also be a powerful tool to optimize the synthesis of this compound. A plausible synthetic route could involve the phosphorylation of a protected 2-methoxy-4-aminophenol derivative. DFT calculations can be used to model the energetics of different proposed reaction pathways.

By calculating the energies of reactants, intermediates, transition states, and products, chemists can identify the most energetically favorable route. Characterizing the geometry of the transition states provides a deeper understanding of the reaction mechanism, which can help in selecting the appropriate reagents and reaction conditions to maximize the yield and minimize byproducts. For example, a search for a transition state in the phosphorylation step would reveal the geometry of the atoms at the point of highest energy, offering clues on how to stabilize it and thus accelerate the reaction.

Structure-Property Relationship (SPR) Studies based on Computational Models (e.g., electronic, steric effects)

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish Structure-Property Relationships (SPRs). For example, one could investigate the effect of substituting the methoxy group with other alkoxy groups or replacing the methyl groups on the phosphorus with other alkyl or aryl groups.

Computational models can predict how these structural changes would affect key properties such as:

Electronic Properties: Changes in the HOMO-LUMO gap, dipole moment, and charge distribution.

Steric Effects: The size and shape of the molecule, which are crucial for its interaction with other molecules.

Lipophilicity: The octanol-water partition coefficient (logP) can be calculated to predict the molecule's solubility and permeability through biological membranes. nih.govmdpi.com

These SPR studies are invaluable for the rational design of new molecules with tailored properties for specific applications, be it in drug discovery or materials science.

Reactivity and Reaction Mechanisms of 4 Dimethylphosphoryl 2 Methoxyaniline

Reactivity of the Amino Group: Amidation, Alkylation, and Cyclization Reactions

The primary amino group (-NH₂) of 4-(dimethylphosphoryl)-2-methoxyaniline is a key site of nucleophilic reactivity, readily participating in standard amine chemistries such as amidation, alkylation, and cyclization reactions.

Amidation: The amino group can be acylated to form amides. This reaction typically proceeds by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, direct amidation with carboxylic acids can be achieved using catalysts that facilitate dehydration. researchgate.net The reactivity of the aniline (B41778) can be influenced by the electronic nature of the substituents on the ring. Electron-donating groups, such as the methoxy (B1213986) group present in the target molecule, generally favor the amidation reaction. researchgate.net Acetylation of anilines is a common strategy to temporarily reduce the activating effect of the amino group during electrophilic aromatic substitution, a technique that could be applicable here to control reactivity. chemistrysteps.comlibretexts.org

Alkylation: As a nucleophile, the aniline nitrogen can attack alkyl halides in nucleophilic substitution reactions to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. vedantu.com Various catalytic methods have been developed for the selective N-alkylation of anilines, including ruthenium-catalyzed processes that use alcohols as alkylating agents via a "borrowing hydrogen" strategy. rsc.orgorganic-chemistry.org The presence of both electron-donating (-OCH₃) and electron-withdrawing (-P(O)(CH₃)₂) groups on the aromatic ring will modulate the nucleophilicity of the amino group, affecting reaction rates. While the methoxy group enhances electron density on the ring and the nitrogen, the phosphoryl group withdraws it. ncert.nic.in

Cyclization Reactions: The aniline moiety can be a key component in the synthesis of N-heterocycles. For example, anilines can undergo condensation and cyclization with appropriately functionalized partners. Rhodium-catalyzed aerobic oxidative cyclization of anilines with alkynes and carbon monoxide provides a direct route to quinolin-2(1H)-ones. nih.gov The presence of the ortho-methoxy group could influence cyclization pathways, and reactions involving ortho-(alkenyl)anilines with iodine are known to yield cyclized products like carbazoles or quinolines, depending on the substrate and conditions. researchgate.net

Reactivity of the Phosphoryl Group: Coordination Chemistry and Ligand Properties

The phosphoryl group (P=O) is a defining feature of this compound, imparting properties as a Lewis base and a ligand for transition metals. The oxygen atom, possessing lone pairs of electrons, is the primary site for coordination.

Phosphine (B1218219) oxides are generally considered hard Lewis bases and preferentially bind to hard metal centers. wikipedia.org The coordination of the phosphine oxide to a metal occurs through the oxygen atom, resulting in an elongation of the P-O bond. wikipedia.org This interaction is consistent with the stabilization of the P⁺-O⁻ resonance structure upon complexation. The basicity of the phosphoryl oxygen, and thus its coordinating ability, is influenced by the nature of the substituents on the phosphorus atom. bohrium.com

As a bifunctional molecule, this compound offers multiple potential modes of coordination. It can act as a monodentate ligand through the phosphoryl oxygen or potentially as a bidentate ligand, involving both the phosphoryl oxygen and the amino nitrogen, forming a chelate ring. The formation of such a chelate would depend on the metal center and the geometric constraints.

Studies on similar aminophosphine (B1255530) oxides (AmPOs) have shown they can form stable complexes with various metals, including lanthanides and actinides. researchgate.net The stoichiometry of these complexes, such as the metal-to-ligand ratio, varies depending on the metal salt and reaction conditions. researchgate.net For example, research on phosphine oxide-decorated dibenzofuran (B1670420) ligands shows coordination in a bidentate fashion through two phosphine oxide oxygens. nih.gov In the case of this compound, competition between the hard phosphoryl oxygen and the softer amino nitrogen for coordination to a metal center would be a key factor in determining the binding mode and stoichiometry.

Phosphine oxides, while often considered byproducts of phosphine-catalyzed reactions, can themselves act as effective ligands in catalysis. researchgate.net They can function as stabilizing ligands for highly active palladium nanoparticles in cross-coupling reactions, preventing catalyst decomposition and ensuring reproducible results. researchgate.net Secondary phosphine oxides (SPOs) are particularly versatile, acting as bifunctional ligands where the P-OH group of the phosphinous acid tautomer can participate in catalytic cycles. ehu.esrsc.org

Complexes bearing phosphine oxide ligands have been shown to catalyze a wide array of chemical transformations. bohrium.com The specific role of the ligand is often to modulate the electronic properties of the metal center or to participate directly in the reaction mechanism.

Table 1: Examples of Catalytic Reactions Employing Phosphine Oxide Ligands
Reaction TypeMetal CatalystRole of Phosphine Oxide LigandReference
HydrogenationRhodium, PlatinumBifunctional ligand, enhances reaction rates and selectivity. ehu.es
HydroformylationPlatinumBifunctional ligand. researchgate.net
Cross-CouplingPalladiumStabilizes Pd nanoparticles, prevents catalyst decomposition. researchgate.net
Nitrile HydrationRutheniumHydrogen-bonding assistance in the catalytic mechanism. ehu.es
PolymerizationVariousModulates electronic properties of the central metal. bohrium.com
C-C Bond ActivationVariousInfluences catalytic efficiency. bohrium.com

Electrophilic Aromatic Substitution and Functionalization of the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the cumulative directing effects of the three substituents.

The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance (+M effect). wikipedia.orgbyjus.comorganicchemistrytutor.com Conversely, the dimethylphosphoryl group (-P(O)(CH₃)₂) is expected to be an electron-withdrawing, deactivating group (-I effect), which would typically direct incoming electrophiles to the meta position relative to itself. organicchemistrytutor.comyoutube.com

The positions on the ring are:

Position 3: ortho to -OCH₃, meta to -NH₂ and -P(O)(CH₃)₂

Position 5: para to -OCH₃, ortho to -NH₂, and ortho to -P(O)(CH₃)₂

Position 6: meta to -OCH₃ and -P(O)(CH₃)₂, ortho to -NH₂

Given these conflicting influences, predicting the major substitution product is complex:

The powerful ortho-, para-directing effects of the -NH₂ and -OCH₃ groups will strongly activate the ring, particularly at positions 3 and 5. organicchemistrytutor.comyoutube.com

The deactivating phosphoryl group will disfavor substitution at positions 5 and 6.

Steric hindrance from the bulky dimethylphosphoryl group at position 4 and the methoxy group at position 2 will likely disfavor substitution at the adjacent positions 3 and 5, respectively.

Therefore, electrophilic attack at position 5, which is para to the methoxy group and ortho to the amino group, would be electronically favored by both activators. However, this position is also ortho to the bulky phosphoryl group. Attack at position 3 is ortho to the methoxy group but meta to the amino group. Attack at position 6 is ortho to the amino group but meta to the other two. A likely outcome is a mixture of products, with the precise ratio depending heavily on the specific electrophile and reaction conditions. To achieve selectivity, it might be necessary to first convert the highly activating amino group into an amide, which is a less powerful, more sterically hindered ortho-, para-director. chemistrysteps.comlibretexts.org

Redox Chemistry and Stability Profiles

The redox behavior of this compound is primarily associated with the aniline moiety, which can undergo oxidation. The one-electron oxidation of anilines yields a radical cation. nih.gov The potential at which this oxidation occurs is highly dependent on the substituents on the aromatic ring. nih.govumn.edu

Electron-donating groups , like the methoxy group, lower the oxidation potential, making the molecule easier to oxidize.

Electron-withdrawing groups , like the phosphoryl group, are expected to raise the oxidation potential, making oxidation more difficult.

Pulse radiolysis studies have determined the one-electron reduction potentials for various 4-substituted aniline radical cations. acs.org This data, along with electrochemical measurements, provides a framework for estimating the redox potential of the target compound. rsc.orgrsc.org

Table 2: One-Electron Oxidation Potentials of Selected Substituted Anilines in Aqueous Solution
CompoundOxidation Potential (E°) vs. NHE (V)Reference
Aniline0.99 acs.org
4-Methoxyaniline0.72 acs.org
4-Chloroaniline1.03 acs.org
4-Nitroaniline1.37 acs.org
4-Methylaniline0.90 acs.org

Role in Complex Multi-Step Organic Transformations

The unique trifunctional nature of this compound makes it a potentially valuable building block in complex multi-step organic syntheses. Aromatic amines are foundational structures in a vast range of pharmaceuticals, dyes, and functional materials. uva.nlsciencedaily.com The ability to perform sequential, site-selective reactions is crucial in modern synthesis.

A synthetic strategy could leverage the distinct reactivity of each functional group. For example:

The amino group could be used as a handle for an initial coupling or condensation reaction to build a larger molecular framework.

Subsequently, the phosphoryl group could act as a coordinating ligand to direct a metal-catalyzed C-H functionalization at a specific position on the aromatic ring.

Alternatively, the differing electronic influences of the substituents could be exploited to control a sequence of electrophilic aromatic substitutions. A common strategy in multi-step synthesis is to first perform a reaction requiring a meta-directing group (like nitration before reduction to an amine) to achieve a specific substitution pattern that would be inaccessible otherwise. libretexts.org

The presence of both a nucleophilic amine and a coordinating phosphine oxide on the same scaffold allows for the design of "bifunctional" reagents or ligands, where one part of the molecule can anchor to a substrate or surface while the other participates in a catalytic transformation. acs.org While specific applications of this compound in such transformations are not widely documented, its structure is emblematic of the type of complex, multifunctional reagents sought after for efficient and selective synthesis. uva.nlresearchgate.net

Applications in Advanced Materials and Chemical Synthesis Non Clinical Focus

Ligand Design in Homogeneous and Heterogeneous Catalysis: An Unexplored Area

There is no available research to suggest that 4-(dimethylphosphoryl)-2-methoxyaniline has been investigated as a ligand in either homogeneous or heterogeneous catalysis. The specific functionalities of the compound, a dimethylphosphoryl group and a methoxy (B1213986) aniline (B41778) moiety, theoretically suggest potential for coordination with metal centers. The phosphorus atom of the dimethylphosphoryl group could act as a Lewis base, while the aniline nitrogen could also participate in coordination. The methoxy group could influence the electronic properties of the ligand. However, without experimental data, any discussion of its potential would be purely speculative.

Asymmetric Catalysis and Chiral Auxiliary Development

The potential of this compound in asymmetric catalysis is entirely unknown. For a molecule to be effective as a chiral auxiliary or ligand in asymmetric synthesis, it typically needs to possess chiral elements that can induce stereoselectivity in a chemical transformation. As this compound is an achiral molecule, its direct application in asymmetric catalysis would be limited unless modified to incorporate chirality. There are no reports of such modifications or applications.

Cross-Coupling and C-H Activation Reactions

The utility of aniline and phosphine (B1218219) derivatives as ligands in cross-coupling and C-H activation reactions is well-established. However, no studies have been published that specifically employ this compound in these transformations. Research in this area would be required to determine its efficacy in terms of catalytic activity, stability, and selectivity.

Precursor for Functional Organic Materials: A Field Devoid of Data

The application of this compound as a precursor for functional organic materials remains uninvestigated in the available scientific literature.

Polymer Chemistry and Monomer Applications

While aniline derivatives are frequently used as monomers in the synthesis of conducting polymers and other advanced materials, there is no evidence to suggest that this compound has been utilized in this capacity. Its polymerization behavior, and the properties of any resulting polymers, have not been reported.

Optoelectronic and Sensor Materials Development

The combination of a phosphine oxide group (known for its electron-withdrawing and charge-transporting properties) and a methoxy aniline moiety (a potential electron donor) could theoretically lead to interesting photophysical properties. However, there are no studies on the optical or electronic characteristics of this compound, nor on its application in optoelectronic devices or as a sensor material.

Role as a Building Block in Complex Molecular Architectures: No Documented Use

The function of this compound as a foundational component in the construction of more complex molecules is limited to its documented role as an intermediate in the synthesis of kinase inhibitors. Its broader utility as a versatile building block for creating diverse and complex molecular structures has not been explored or reported in the chemical literature.

Based on a comprehensive search of available resources, there is no specific information regarding the chemical compound “this compound.” Consequently, the requested article on its applications in advanced materials, chemical synthesis, and its use as a chemical probe for mechanistic biological research cannot be generated.

The search results did not yield any data on the synthesis, properties, or research applications of this particular molecule. Information is available for the related compound, 4-methoxyaniline (also known as p-anisidine), but not for the derivative with the dimethylphosphoryl group as specified.

Therefore, the following sections of the requested article cannot be provided:

6.4. Chemical Probe Development for Mechanistic Biological Research (emphasizing chemical interaction over therapeutic outcome)

Without any research findings or data on "this compound," it is not possible to create the specified content, including data tables and detailed research findings.

Environmental Transformation and Degradation Studies of 4 Dimethylphosphoryl 2 Methoxyaniline if Relevant

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet spectrum of sunlight. While organophosphorus pesticides can undergo photolysis, this process is generally considered to be slower than biodegradation and chemical hydrolysis under typical environmental conditions. oup.com

For 4-(dimethylphosphoryl)-2-methoxyaniline, potential photolytic degradation pathways could involve:

Homolytic Cleavage: The energy from photons could induce the breaking of chemical bonds. The C-P bond in organophosphonates is notably resistant to cleavage. nih.gov However, the bond between the phosphorus atom and the aniline (B41778) ring, or the bonds within the dimethylphosphoryl group, could be susceptible to homolytic cleavage, leading to the formation of radical species.

Photo-oxidation: The presence of the aniline and methoxy (B1213986) groups can influence the electronic properties of the aromatic ring, potentially making it susceptible to photo-oxidation reactions. These reactions could lead to the formation of hydroxylated or other oxidized derivatives.

Photosubstitution: In some cases, functional groups on an aromatic ring can be substituted by other groups present in the surrounding medium (e.g., water) under the influence of light.

It is important to note that the specific photolytic degradation products of this compound have not been documented. Research on other aromatic organophosphorus compounds suggests that photolysis can lead to a variety of products, the nature of which depends on the specific chemical structure and environmental conditions.

Biotransformation by Microorganisms

Biotransformation by microorganisms is a primary route for the degradation of many organic pollutants in the environment. Organophosphorus compounds, including phosphonates, are known to be utilized by a wide range of bacteria and fungi as sources of phosphorus, carbon, or nitrogen. nih.govnih.govresearchgate.net

The key to the microbial degradation of this compound would be the cleavage of the highly stable C-P bond. This is often accomplished by a specialized enzyme system known as the C-P lyase complex. nih.govresearchgate.net This enzymatic pathway allows microorganisms to access the phosphorus in organophosphonates for their growth and metabolism.

The likely steps in the biotransformation of this compound are:

Initial Attack: Microorganisms may initiate the degradation process through various enzymatic reactions, including hydrolysis, oxidation, or dealkylation. nih.gov

C-P Bond Cleavage: The central step would be the enzymatic cleavage of the bond between the phosphorus atom and the aniline ring. This would break the molecule into two main fragments.

Metabolism of Degradation Products: The resulting aniline and phosphoryl fragments would then be further metabolized by the microorganisms. The 2-methoxyaniline moiety would likely undergo ring cleavage and be funneled into central metabolic pathways. The dimethylphosphoryl fragment would be utilized as a phosphorus source.

A variety of soil and water microorganisms have been shown to degrade organophosphorus compounds. It is plausible that similar microbial communities would be capable of degrading this compound.

Characterization of Transformation Products

The characterization of transformation products is crucial for understanding the complete environmental fate of a compound. Based on the likely degradation pathways, the following transformation products of this compound can be hypothesized:

Proposed Transformation Product Potential Formation Pathway
2-MethoxyanilineCleavage of the C-P bond
Dimethylphosphinic acidCleavage of the C-P bond
Hydroxylated derivativesOxidation of the aromatic ring
Demethylated derivativesCleavage of the methoxy group

Interactive Data Table: Plausible Transformation Products of this compound

Precursor CompoundTransformation PathwayPotential Product(s)
This compoundMicrobial C-P bond cleavage2-Methoxyaniline and Dimethylphosphinic acid
This compoundPhotolytic or microbial oxidationHydroxylated anilines with the dimethylphosphoryl group intact
This compoundMicrobial demethylation4-(dimethylphosphoryl)-2-hydroxyaniline

Studies on other organophosphorus pesticides have shown that degradation can lead to a variety of intermediate products. For instance, the degradation of chlorpyrifos (B1668852) results in the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is more mobile and has its own toxicological profile. Similarly, understanding the transformation products of this compound would be essential for a complete environmental risk assessment.

Analytical Method Development for Environmental Monitoring

To monitor the presence and fate of this compound and its potential degradation products in environmental matrices such as water and soil, robust analytical methods would be required. The analytical techniques commonly employed for the determination of organophosphorus compounds are well-established.

Commonly Used Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of this compound, derivatization might be necessary to improve its volatility and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds. Coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (LC-MS), HPLC would be an effective method for quantifying the parent compound and its more polar transformation products.

Sample Preparation: Prior to instrumental analysis, extraction and clean-up steps are essential to isolate the target analytes from complex environmental samples. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for this purpose. researchgate.net

Future Directions and Emerging Research Avenues for 4 Dimethylphosphoryl 2 Methoxyaniline

The unique structural characteristics of 4-(dimethylphosphoryl)-2-methoxyaniline, which combines a coordinating dimethylphosphoryl group, an electron-donating methoxy (B1213986) group, and a reactive aniline (B41778) moiety, position it as a compound of significant interest for future research. The exploration of this molecule is poised to expand into several key areas, from the fine-tuning of its chemical properties to its application in advanced materials and catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(dimethylphosphoryl)-2-methoxyaniline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A viable approach involves introducing the dimethylphosphoryl group via phosphorylation reactions. For example, nucleophilic substitution or palladium-catalyzed cross-coupling could be employed, similar to methods used for synthesizing structurally related phosphorylated aniline derivatives . Optimization includes controlling reaction temperature (e.g., 25–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of phosphorylating agents. Purification via column chromatography (e.g., 16% EtOAc/hexanes) and crystallization in non-polar solvents can enhance yield .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) distinguish this compound from its non-phosphorylated analogs?

  • Methodological Answer : Key diagnostic signals include:

  • ³¹P NMR : A singlet near δ 25–35 ppm for the dimethylphosphoryl group .
  • ¹H NMR : Downfield shifts for aromatic protons adjacent to the phosphoryl group (δ 7.5–8.5 ppm) and methoxy protons (δ 3.8–4.0 ppm).
  • FT-IR : Stretching vibrations for P=O (~1250 cm⁻¹) and P-C (~750 cm⁻¹) bonds .

Q. What solvent systems are suitable for studying the solubility and stability of this compound in experimental setups?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s polar phosphoryl group. Stability tests should monitor degradation under UV light and varying pH (3–9) via HPLC. For aqueous systems, surfactants or co-solvents (e.g., ethanol) may prevent aggregation .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylphosphoryl group influence the compound’s reactivity in catalytic systems compared to other 2-methoxyaniline derivatives?

  • Methodological Answer : The electron-withdrawing phosphoryl group reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution. Steric hindrance from the dimethyl groups may limit accessibility to catalytic active sites. Comparative studies using Hammett constants (σ) or DFT calculations can quantify these effects .

Q. What experimental strategies resolve contradictions in thermodynamic data (e.g., hydrogen bonding strength) for this compound in binary mixtures?

  • Methodological Answer : Discrepancies in hydrogen bonding can be addressed by:

  • Measuring excess molar volume (Vᴱ) and isentropic compressibility (κsᴱ) to assess intermolecular interactions .
  • Applying Prigogine-Flory-Patterson (PFP) theory to correlate experimental Vᴱ values with theoretical predictions, accounting for polar and steric contributions .
  • Validating results using ultrasonic spectroscopy to detect charge-transfer complexes .

Q. How can crystallographic refinement using SHELX software address challenges posed by the dimethylphosphoryl group in resolving crystal structures?

  • Methodological Answer : The phosphoryl group’s high electron density may cause refinement artifacts. Strategies include:

  • Using high-resolution X-ray data (≤1.0 Å) to resolve P=O bond distances.
  • Applying restraints/constraints for thermal displacement parameters (ADPs) of the phosphoryl moiety.
  • Validating hydrogen positions via Fourier difference maps and SHELXL’s HFIX command .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in laboratory wastewater, and how do reaction parameters influence efficiency?

  • Methodological Answer : Solar-Fenton and photo-Fenton processes are effective due to hydroxyl radical (•OH) generation. Key parameters:

  • pH : Optimal at 2.5–3.5 for Fe²⁺ stability.
  • H₂O₂/Fe²⁺ ratio : 10:1 to minimize scavenging effects.
  • UV wavelength : 254 nm for maximum •OH yield.
    Monitor degradation via LC-MS to identify intermediates (e.g., hydroxylated or demethylated products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.